N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
Scientific Research Applications
Kinase Inhibition
The structural analysis of a closely related compound, N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, highlights its synthesis for the purpose of inhibiting CLK1 and DYRK1A kinases. This application is significant for understanding the compound's role in modulating various cellular processes and potential therapeutic interventions for diseases associated with kinase dysregulation (Guillon et al., 2013).
Heterocyclic Chemistry
Further research delves into the realm of heterocyclic chemistry, where novel synthetic pathways have been developed for related pyrimidine compounds. For instance, the DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines showcases innovative approaches to crafting complex molecules that could have implications in medicinal chemistry and materials science (Khashi et al., 2015).
Biological Applications
The synthesis and evaluation of pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential demonstrate the biological relevance of such compounds. This research highlights the potential use of N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine derivatives in developing new agents for pest control and combating bacterial infections (Deohate et al., 2020).
Antimicrobial Activity
Explorations into the antimicrobial activities of related compounds, such as novel 4-substitutedamino-5-trifluoromethyl-2,7-disubstituted pyrido[2,3-d]pyrimidines, underscore the potential for these chemicals in addressing the growing concern of antibiotic resistance. Studies showing significant activity against Gram-positive bacteria suggest avenues for developing new antimicrobial agents (Kanth et al., 2006).
Antidepressant and Nootropic Agents
Research on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents provides insights into the psychiatric and cognitive enhancing potential of related pyrimidine derivatives. This suggests that modifications of the this compound structure could yield promising candidates for treating depression and enhancing cognitive functions (Thomas et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-22-14-6-5-12(10-15(14)23-2)7-9-19-17-13-4-3-8-18-16(13)20-11-21-17/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPORNAGQOVIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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